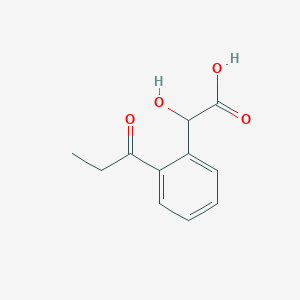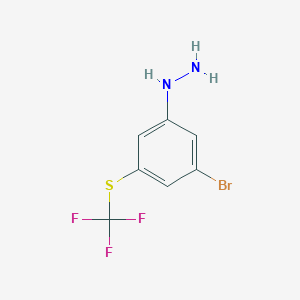
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H6F6N2O2 and a molecular weight of 276.14 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-trifluoromethoxybenzyl halide with N1,N2-di-4-trifluoromethoxybenzyl-1,2-hydrazine dicarboxamide through an alkylation process. This reaction requires specific conditions, including the presence of a nucleophile such as an amine, and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted phenylhydrazine compounds.
Aplicaciones Científicas De Investigación
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of heterocyclic compounds and complex organic molecules.
Medicine: Its unique properties make it a valuable tool in pharmaceutical research for developing new drugs and therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound binds to specific proteins in the cell membrane, triggering certain biochemical and physiological processes. Additionally, it interacts with certain hormones, potentially leading to the activation of specific cellular pathways. The compound has also been found to inhibit certain enzymes, which may result in the inhibition of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2,4-Bis(trifluoromethoxy)phenyl)hydrazine include:
- 4-(Trifluoromethoxy)phenylhydrazine
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide
Uniqueness
This compound is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly suitable for specific applications in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C8H6F6N2O2 |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
[2,4-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-1-2-5(16-15)6(3-4)18-8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
RQPVKIHBTFLAFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)






![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
